4,6-Diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione

Vue d'ensemble

Description

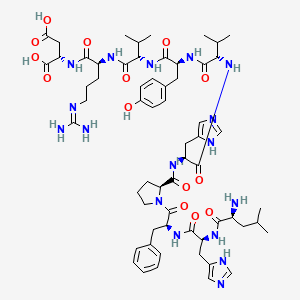

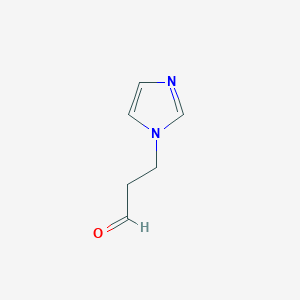

4,6-Diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione is a chemical compound with the molecular formula C16H14N2S . It is a derivative of tetrahydropyrimidine-2-thione , a cyclic amidine known to be a carbon dioxide fixation agent .

Chemical Reactions Analysis

The reactivity of similar compounds, such as tetrahydropyrimidine-2-thiones, has been studied . These compounds have been found to react with carbon electrophiles and nitrogen nucleophiles. Thiation and hydrolysis reactions of these compounds have also been investigated .Physical And Chemical Properties Analysis

4,6-Diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione has a molecular weight of 266.36 and a melting point of 181-183°C . It is sensitive to air .Applications De Recherche Scientifique

Synthesis and Catalysis

- Synthesis Methodology : An efficient method for synthesizing derivatives of 4,6-Diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione involves condensation of chalcones and thiourea, using triphenylphosphine as a catalyst. This process is advantageous for its non-toxic materials, simple work-up, short reaction times, and high yields (Aswin et al., 2014).

Structural Analysis and Properties

- X-ray Diffraction Studies : X-ray diffraction has been employed to investigate the structures of tetrahydropyrimidine-2-thiones, including those related to 4,6-Diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione. These studies contribute to understanding the conformational features of these molecules, which are potential medicinals (Gurskaya et al., 2003).

Industrial and Environmental Applications

- Corrosion Inhibition : Pyrimidine-2-thione derivatives, including 4,6-Diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione, have been found effective as corrosion inhibitors in acidic environments. They function by adsorbing on metal surfaces, following the Langmuir isotherm. Computational studies provide insight into the roles of different substituents on corrosion inhibition and adsorption behavior (Soltani et al., 2015).

Medical and Pharmacological Research

- Antimicrobial and Antitumor Activities : Certain pyrimidinethione derivatives exhibit promising results in antitumor and antimicrobial activity evaluations. This highlights the potential of these compounds in medical applications (Ramadan et al., 2019).

- Potential Mimics of Calcium Channel Blockers : Some dihydropyrimidines with carbamoyl substitution, structurally similar to 4,6-Diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione, have structural features of 1,4-dihydropyridine calcium channel blockers. This offers potential for pharmacological applications (Ravikumar & Sridhar, 2005).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280a (wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up), and P501a (Dispose of contents/container to an approved waste disposal plant) .

Propriétés

IUPAC Name |

4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11,14H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRXOUDZIXBXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C=C(NC(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369388 | |

| Record name | 4,6-diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione | |

CAS RN |

6381-55-1 | |

| Record name | 4,6-diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)

![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)